methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C23H19N3O4S2 and its molecular weight is 465.54. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- Crystal Structures of Pyrimidin-2-ylsulfanyl Acetamides
Research has shown that compounds similar to methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate, particularly 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, exhibit a folded conformation. This conformation is stabilized by intramolecular hydrogen bonds, which is significant in understanding the structural properties of these compounds (Subasri et al., 2016).
Synthesis and Derivatives
Synthesis of Heterocyclic Systems
Methyl esters similar to the subject compound have been used in the synthesis of various heterocyclic systems, such as pyrimidinones and pyridazinones. These syntheses are crucial for developing new compounds with potential biological activities (Toplak et al., 1999).Preparation of Fused Pyrimidinones
Compounds like methyl 2-benzoylamino-3-dimethylaminopropenoate have been used to prepare derivatives of pyrido and pyrimido pyrimidines, indicating a method for synthesizing complex structures related to the core compound (Stanovnik et al., 1990).
Biological Activity and Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Some derivatives, particularly thieno[2,3-d]pyrimidine antifolates, show potent inhibitory activities against thymidylate synthase and dihydrofolate reductase. This indicates potential applications in anticancer therapy (Gangjee et al., 2008).Anti-Helicobacter pylori Agents
Derivatives based on the benzimidazole scaffold similar to the core compound have shown potent activities against Helicobacter pylori, a significant gastric pathogen. These compounds meet crucial microbiological criteria for novel anti-H. pylori agents (Carcanague et al., 2002).Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines. This demonstrates the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[[2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-30-22(29)16-9-5-6-10-17(16)24-19(27)14-32-23-25-18-11-12-31-20(18)21(28)26(23)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVXNKFYUQNHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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